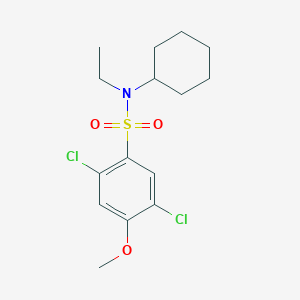![molecular formula C17H10ClN3O3S B2999179 N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide CAS No. 851979-27-6](/img/structure/B2999179.png)
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide, also known as CBT-1, is a small molecule drug that has shown potential in various scientific research applications. This compound is a member of the chromene family and has a unique chemical structure that makes it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Microbial Activity
This compound serves as a precursor or intermediate in the synthesis of various derivatives with significant microbial activity. For instance, its derivatives have been synthesized and tested against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans, comparing favorably with standard drugs like tetracycline and nystatin (Mostafa, El-Salam, & Alothman, 2013). The synthesis of these derivatives often involves innovative methods, including microwave irradiation, which offers advantages in reaction rates and yields.
Novel Derivatives and Their Biological Evaluation
Further research has been dedicated to the development of novel 3-methyl-2-pyrazolin-5-one derivatives from 2-oxo-2H-chromene-3-carbohydrazide, showcasing the versatility of this compound in generating diverse biologically active molecules. These derivatives have been evaluated for their potential cytotoxic activities, indicating the compound's importance in the discovery of new therapeutic agents (Gomha & Khalil, 2012).
Antimicrobial and Antioxidant Agents
A distinct study utilized the scaffold of N'-(2-cyanoacetyl)-2-hydroxybenzohydrazide to produce new pyridine, chromene, and thiazole derivatives demonstrating potent antimicrobial and antioxidant activities. This research underscores the compound's utility in synthesizing agents with potential health benefits, including the fight against microbial infections and oxidative stress (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . These activities suggest that the compound may interact with multiple targets, including enzymes involved in inflammation and cell proliferation .
Mode of Action
Similar compounds have been shown to inhibit key enzymes involved in inflammation and cell proliferation . For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme that plays a crucial role in inflammation .
Biochemical Pathways
This pathway is involved in the production of prostaglandins, which play a key role in inflammation. By inhibiting COX, these compounds can reduce the production of prostaglandins, thereby reducing inflammation .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability and low toxicity, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Related compounds have been found to exhibit anti-inflammatory effects, likely due to their inhibition of cox and subsequent reduction in prostaglandin production . Some of these compounds also exhibit antimicrobial and antitumor effects, suggesting that they may have a broad range of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .
properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-11-5-3-7-13-14(11)19-17(25-13)21-20-16(23)10-8-24-12-6-2-1-4-9(12)15(10)22/h1-8H,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDWXDYKPGZLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2999098.png)
![N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2999099.png)
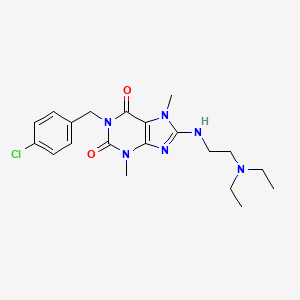
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)butanamide](/img/structure/B2999103.png)
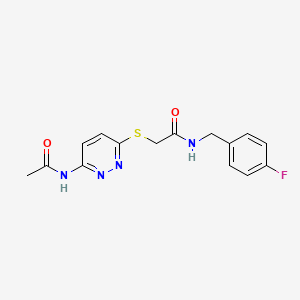
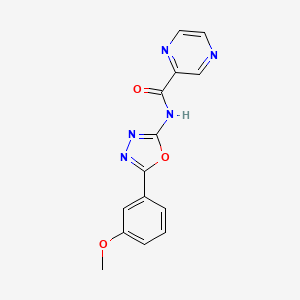
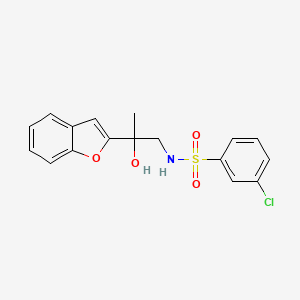
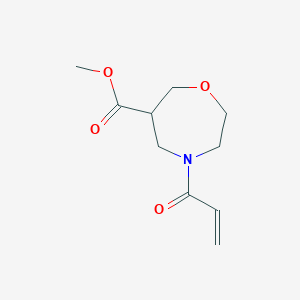

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2999113.png)
![2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2999115.png)
![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2999116.png)
![2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether](/img/structure/B2999117.png)
